molecular formula C19H21NO2S B188663 1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate CAS No. 51065-32-8

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Cat. No. B188663
CAS RN: 51065-32-8
M. Wt: 327.4 g/mol
InChI Key: HBNAKKJUJYEGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C19H21NO2S. The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available.


Chemical Reactions Analysis

The compound has been used in research focused on dengue virus (DENV) helicase . The replication inhibitory effect was average and depends on the chemical structure .

Scientific Research Applications

I have conducted several searches to find detailed information on the unique scientific research applications of “1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate”, also known as “tert-butyl N-(6,11-dihydrobenzocbenzothiepin-11-yl)carbamate”. Unfortunately, the searches did not yield specific applications for this compound.

Mechanism of Action

Target of Action

The primary target of this compound is the dengue virus (DENV) helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the case of the dengue virus, the helicase is a crucial component of the virus’s replication machinery.

Mode of Action

The compound interacts with the DENV helicase, inhibiting its function . This prevents the virus from replicating its genetic material, thereby halting the spread of the virus within the host organism. The exact nature of this interaction and the resulting changes at the molecular level are complex and depend on the specific chemical structure of the compound .

Biochemical Pathways

The inhibition of DENV helicase affects the viral replication pathway. By preventing the separation of the viral RNA strands, the compound disrupts the replication process. This leads to a decrease in the production of new virus particles .

Pharmacokinetics

The compound’s solubility in organic solvents and low solubility in water suggest that it may be well-absorbed in the body and could potentially cross biological membranes effectively.

Result of Action

The primary result of the compound’s action is the inhibition of dengue virus replication. This could potentially lead to a decrease in the severity of the infection and aid in the recovery of the infected individual .

properties

IUPAC Name

tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNAKKJUJYEGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965346
Record name tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

CAS RN

51065-32-8
Record name Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.